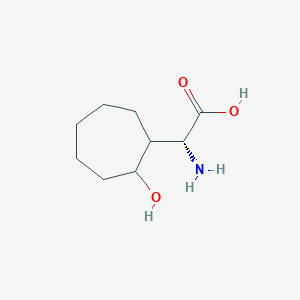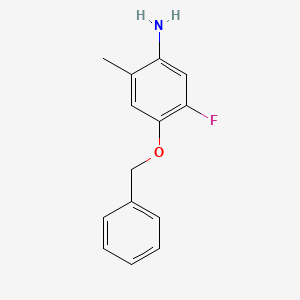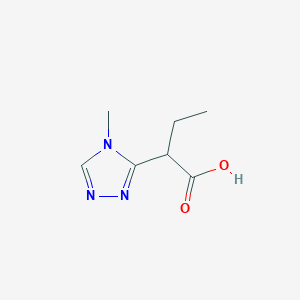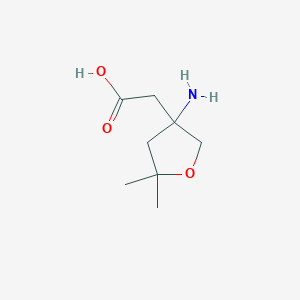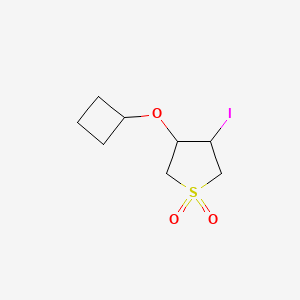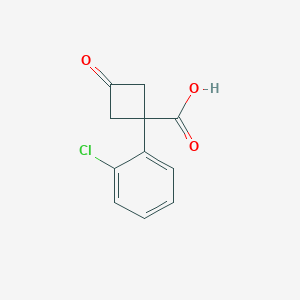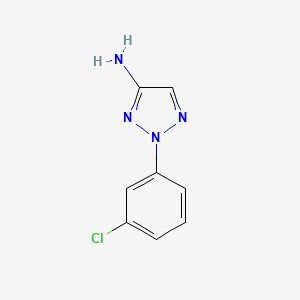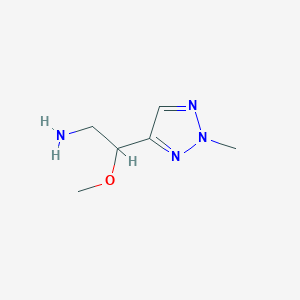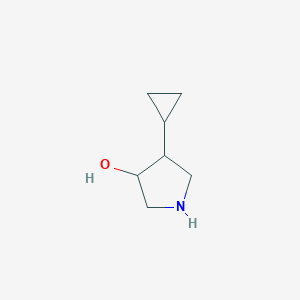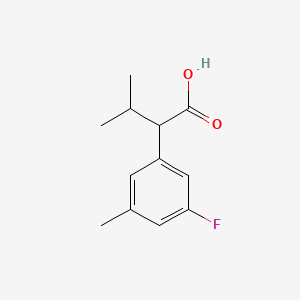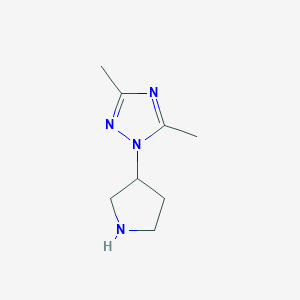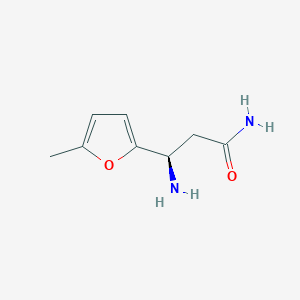
6-Hydroxy-2-mercapto-3-phenyl-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a molecular formula of C14H10N2O2S and a molecular weight of 270.31 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with various aldehydes or ketones in the presence of a catalyst . One common method uses a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, in ethanol at reflux conditions . This method is efficient, inexpensive, and allows for easy removal of the catalyst by simple filtration .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the quinazolinone core.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar core structure but lack the sulfanyl group, leading to different chemical and biological properties.
Quinazolinones: A broader class of compounds that includes various derivatives with different substituents on the quinazolinone core.
Uniqueness
6-Hydroxy-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Propiedades
Número CAS |
1882-78-6 |
|---|---|
Fórmula molecular |
C14H10N2O2S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
6-hydroxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2S/c17-10-6-7-12-11(8-10)13(18)16(14(19)15-12)9-4-2-1-3-5-9/h1-8,17H,(H,15,19) |
Clave InChI |
IFOMLWFOJKCWPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
